1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide
CAS No.: 1311318-22-5
Cat. No.: VC2937188
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311318-22-5 |
|---|---|
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate |
| Standard InChI | InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 |
| Standard InChI Key | MWIXTTINIZSBDE-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C |
| Canonical SMILES | CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C |
Introduction
Chemical Structure and Identification
1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide is an organosulfur compound with the molecular formula C₁₂H₁₈N₂OS and a molecular weight of 238.35 g/mol. The compound is also known by its IUPAC name S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate, which better reflects its structural arrangement. It can be uniquely identified by its CAS registry number 1311318-22-5, which serves as an international identifier for chemical substances .
The molecular structure features a phenyl ring with two key functional groups: a dimethylaminomethyl substituent and a sulfanyl group connected to a dimethylformamide moiety. This arrangement creates a molecule with interesting chemical properties and potential applications in synthetic chemistry.
Physical and Chemical Properties
The compound exists as a stable organic substance with specific chemical identifiers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the key chemical identifiers and properties of this compound.
Table 1: Chemical Identifiers and Properties of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide
| Property | Value |
|---|---|
| CAS Number | 1311318-22-5 |
| Molecular Formula | C₁₂H₁₈N₂OS |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate |
| Standard InChI | InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 |
| Standard InChIKey | MWIXTTINIZSBDE-UHFFFAOYSA-N |
| SMILES Notation | CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C |
| PubChem Compound ID | 54593644 |
The compound contains two nitrogen atoms in different chemical environments, with one being part of the dimethylaminomethyl group attached to the phenyl ring and the other incorporated into the dimethylformamide moiety. The sulfur atom serves as a bridge between the aromatic ring and the formamide group, creating a distinct chemical entity with specific reactivity patterns.
Structural Features and Characterization
The structural architecture of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide consists of a meta-substituted phenyl ring with two functional groups in specific positions. The dimethylaminomethyl group (-CH₂N(CH₃)₂) is positioned at the meta position relative to the sulfanyl linkage, which connects the aromatic ring to the dimethylformamide segment.
Chemical Reactivity
The chemical reactivity of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide is influenced by its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations.
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly those involving the dimethylamino group. This tertiary amine functionality can act as a nucleophile in various transformations. Specifically, it reacts with primary sulfonamides to form N-dimethylaminomethylene derivatives, which find applications in gas-liquid chromatography.
Applications
1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide has several potential applications, primarily in the field of medicinal chemistry and synthetic organic chemistry.
Medicinal Chemistry Applications
The compound serves as a valuable building block for synthesizing more complex molecules with potential pharmacological activities. Its unique structural features make it an interesting scaffold for drug discovery and development efforts. The presence of both the dimethylaminomethyl group and the dimethylformamide moiety connected through a sulfur atom creates a distinctive molecular architecture that can be further elaborated to produce compounds with specific biological activities.
| Parameter | Information |
|---|---|
| Supplier Example | CymitQuimica |
| Catalog Reference | 3D-LCC31822 |
| Minimum Purity | 95% |
| Package Size | 250 mg, 2500 mg |
| Price Range | 500.00 € (250 mg), 1,776.00 € (2500 mg) |
| Estimated Delivery | June 3, 2025 (United States) |
| Usage Restriction | For research use only, not for human or veterinary use |
The commercial availability of this compound facilitates its utilization in research settings, enabling scientists to explore its properties, reactivity, and potential applications without the need to synthesize it from scratch .
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